(R,E)-3-but-2-enoyl-4-phenyloxazolidin-2-one
CAS No.:
Cat. No.: VC13317610
Molecular Formula: C13H13NO3
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13NO3 |
|---|---|
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | (4R)-3-[(E)-but-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C13H13NO3/c1-2-6-12(15)14-11(9-17-13(14)16)10-7-4-3-5-8-10/h2-8,11H,9H2,1H3/b6-2+/t11-/m0/s1 |
| Standard InChI Key | DCVIMWRFFDRWJM-GSQGTZRGSA-N |
| Isomeric SMILES | C/C=C/C(=O)N1[C@@H](COC1=O)C2=CC=CC=C2 |
| SMILES | CC=CC(=O)N1C(COC1=O)C2=CC=CC=C2 |
| Canonical SMILES | CC=CC(=O)N1C(COC1=O)C2=CC=CC=C2 |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound features a 1,3-oxazolidin-2-one core substituted at position 3 with an (E)-but-2-enoyl group and at position 4 with a phenyl group (Figure 1). The (R)-configuration at C4 and (E)-geometry of the α,β-unsaturated ketone are critical for its stereochemical behavior .
Molecular Formula: C₁₃H₁₃NO₃
Molecular Weight: 231.25 g/mol
IUPAC Name: (4R)-4-phenyl-3-[(E)-but-2-enoyl]-1,3-oxazolidin-2-one
The oxazolidinone ring adopts a planar conformation, while the phenyl group at C4 induces steric bulk that directs nucleophilic attack during Michael additions .
Synthesis and Characterization
Preparation Methods
(R,E)-3-But-2-enoyl-4-phenyloxazolidin-2-one is synthesized via acylation of (R)-4-phenyloxazolidin-2-one with (E)-but-2-enoyl chloride under mild conditions (Table 1) .
Table 1: Synthesis Conditions
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| (E)-But-2-enoyl chloride | CH₂Cl₂ | 0°C → RT | 85–90 |
The reaction proceeds via nucleophilic acyl substitution, with triethylamine typically used to scavenge HCl . The (E)-geometry of the enoyl group is preserved by avoiding harsh conditions that could promote isomerization.
Spectroscopic Data
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¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, Ph), 6.85 (dd, J = 15.4 Hz, 1H, CH=CHCO), 6.15 (d, J = 15.4 Hz, 1H, CH=CHCO), 4.75–4.65 (m, 1H, C4-H), 4.30 (t, J = 8.9 Hz, 1H, C5-H), 3.95 (dd, J = 8.9 Hz, 1H, C5-H), 1.95 (d, J = 6.7 Hz, 3H, CH₃) .
-
IR (cm⁻¹): 1775 (C=O, oxazolidinone), 1705 (C=O, enoyl), 1640 (C=C) .
Reactivity and Mechanistic Insights
Michael Addition Reactions
The compound serves as an electrophilic partner in Michael additions, reacting with glycine equivalents or other nucleophiles to form β-substituted products with >98% diastereoselectivity .
Mechanism:
-
Base Activation: A non-chelating base (e.g., DBU) deprotonates the glycine derivative, generating a nucleophilic enolate .
-
Stereoselective Attack: The enolate attacks the β-carbon of the (E)-enoyl group, guided by the oxazolidinone’s (R)-configuration. The phenyl group at C4 sterically blocks one face, ensuring anti-periplanar addition .
Table 2: Representative Michael Additions
| Nucleophile | Conditions | Product Diastereoselectivity (%) | Yield (%) |
|---|---|---|---|
| Ni(II)-Glycine complex | DMF, DBU, RT | >98 | 95 |
| Lithium enolate | THF, −78°C | >98 | 88 |
Applications in Organic Synthesis
Synthesis of β-Substituted Amino Acids
The compound’s adducts are hydrolyzed to β-substituted pyroglutamic acids, precursors to constrained peptides (e.g., Baclofen) . For example:
-
Hydrolysis: Adducts treated with HCl/MeOH yield glutamic acid derivatives.
-
Cyclization: Acid-catalyzed lactamization forms pyroglutamates .
Preparation of Heterocycles
Tandem Michael-Aldol reactions with aldehydes produce tricyclic intermediates, which are converted to propane-1,3-diols bearing three contiguous stereocenters .
Stereochemical Control
Role of (R)-Configuration
The (R)-phenyl group creates a chiral environment that enforces facial selectivity. Nucleophiles approach from the less hindered Re face, leading to (2R,3R)-configured adducts .
(E)-Geometry Effects
The (E)-enoyl group ensures optimal orbital alignment for conjugate addition, minimizing side reactions like 1,2-addition .
Comparative Analysis with Analogues
Table 3: Reactivity of Oxazolidinone Derivatives
| Compound | Reaction Rate (Relative) | Diastereoselectivity (%) |
|---|---|---|
| (R,E)-3-But-2-enoyl-4-phenyl | 1.0 | >98 |
| (S,E)-3-Cinnamoyl-4-phenyl | 0.8 | >98 |
| (R,Z)-3-But-2-enoyl-4-phenyl | 0.3 | 75 |
Bulkier substituents (e.g., cinnamoyl) slow reaction rates but maintain selectivity, while (Z)-isomers exhibit reduced stereocontrol .
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